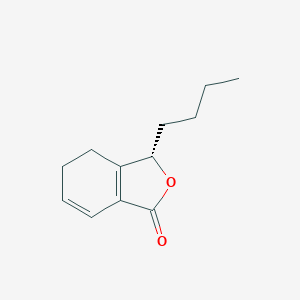

Senkyunolide A

Description

Senkyunolide A has been reported in Meum athamanticum, Ligusticum striatum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-butyl-4,5-dihydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIKVDODKLJKIN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212322 | |

| Record name | Senkyunolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63038-10-8 | |

| Record name | Senkyunolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senkyunolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SENKYUNOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74QZK813SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Senkyunolide A: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide A is a bioactive phthalide compound that has garnered significant interest within the scientific community for its potential therapeutic applications. As a key constituent of several medicinal plants, understanding its natural origins and efficient extraction is paramount for advancing research and development. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its known interactions with cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Umbelliferae (Apiaceae) family. The most significant and commercially relevant sources are:

-

Ligusticum chuanxiong (Chuanxiong): The rhizome of this plant, known as Rhizoma Chuanxiong, is a well-established traditional Chinese medicine and is considered to have the highest abundance of senkyunolides.[1]

-

Angelica sinensis (Dong Quai): The root of this plant is another primary source of this compound, although typically in lower concentrations compared to Ligusticum chuanxiong.[2][3]

-

Cnidium officinale (Cheon-gung): The rhizome of this plant is also a known source of various phthalides, including this compound.

Other plants from the Umbelliferae family may also contain this compound, but in lesser quantities.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and processing methods. The following table summarizes the reported content of this compound in Ligusticum chuanxiong and Angelica sinensis.

| Plant Species | Plant Part | This compound Content (mg/g) | Reference |

| Ligusticum chuanxiong | Rhizome | 3.94 - 9.14 | [2][3] |

| Angelica sinensis | Root | 0.108 - 0.588 | [2][3] |

Extraction and Isolation Protocols

The extraction and isolation of this compound from its natural sources involve several stages, from initial solvent extraction to final purification. The following sections detail the common methodologies employed.

I. Solvent Extraction

The initial step involves the extraction of crude phthalides from the dried and powdered plant material.

Experimental Protocol: Methanol Extraction

-

Sample Preparation: Air-dried rhizomes of Ligusticum chuanxiong are ground into a fine powder.

-

Extraction:

-

A specific amount of the powdered material (e.g., 1.0 g) is accurately weighed and placed into a conical flask.

-

A measured volume of methanol (e.g., 25 ml) is added to the flask.[2]

-

The mixture is subjected to ultrasonication for a defined period (e.g., 30 minutes) to enhance extraction efficiency.[2]

-

Alternatively, the mixture can be refluxed for a specified duration.

-

-

Filtration: The extract is filtered through a syringe filter (e.g., 0.2 μm) to remove particulate matter.[2]

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Note: Ethanol can also be used as an effective extraction solvent.

II. Supercritical Fluid Extraction (SFE)

SFE is a more advanced and environmentally friendly technique that utilizes supercritical CO₂ as the solvent.

Experimental Protocol: Supercritical CO₂ Extraction

-

Sample Preparation: Dried and powdered rhizomes of Ligusticum chuanxiong are packed into the extraction vessel.

-

Extraction Parameters:

-

Pressure: Set to a specific pressure (e.g., 25 MPa).

-

Temperature: Maintained at a controlled temperature (e.g., 45°C).

-

CO₂ Flow Rate: A constant flow rate of CO₂ is passed through the extraction vessel.

-

-

Separation: The extracted components are separated from the supercritical fluid in a separator at a lower pressure and temperature.

-

Collection: The essential oil containing this compound is collected from the separator.

III. Purification Techniques

Following the initial extraction, the crude extract undergoes several purification steps to isolate this compound.

A. Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel using a suitable solvent system (e.g., petroleum ether-ethyl acetate).

-

Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Fractions containing this compound are pooled and concentrated.

B. Preparative Thin Layer Chromatography (TLC)

-

Plate Preparation: A slurry of silica gel is coated onto a glass plate and activated by heating.

-

Sample Application: The partially purified extract is applied as a band onto the TLC plate.

-

Development: The plate is developed in a chamber containing a suitable solvent system (e.g., petroleum ether-ethyl acetate, 85:15 v/v).[2]

-

Visualization and Scraping: The band corresponding to this compound is visualized under UV light, scraped from the plate, and the compound is eluted with a suitable solvent.

C. High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is often used for the final purification of this compound.

Experimental Protocol: Preparative HPLC

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution system is employed, commonly consisting of water (A) and methanol (B). An example gradient is: 60% B at 0-10 min, followed by a linear gradient from 60% to 100% B over 10-90 min.[2]

-

Flow Rate: A typical flow rate is 10 ml/min.[2]

-

Detection: The eluent is monitored at a specific wavelength, such as 280 nm.[2]

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC. A reported purity for this compound isolated by this method is 97.98%.[2]

Experimental Workflow

Caption: General workflow for the extraction and isolation of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NLRP3 Inflammasome Pathway

This compound has been shown to inhibit the progression of osteoarthritis by targeting the NLRP3 inflammasome signaling pathway.[1][4]

Caption: this compound inhibits the NLRP3 inflammasome pathway.

PP2A/α-synuclein Signaling Pathway

This compound has demonstrated neuroprotective effects by modulating the PP2A/α-synuclein signaling pathway, which is implicated in corticosterone-induced neuronal apoptosis.[4][5]

Caption: this compound's neuroprotective effect via the PP2A/α-synuclein pathway.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. The efficient extraction and purification from its primary botanical sources, particularly Ligusticum chuanxiong, are critical for enabling further pharmacological investigation. The methodologies outlined in this guide provide a comprehensive framework for researchers to obtain high-purity this compound. Furthermore, a deeper understanding of its interactions with key signaling pathways, such as the NLRP3 inflammasome and PP2A/α-synuclein pathways, will be instrumental in the development of novel therapeutics for a range of diseases. Continued research into the optimization of extraction techniques and the elucidation of its complete pharmacological profile is warranted.

References

- 1. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 3. Identification and comparative determination of this compound in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Senkyunolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Senkyunolide A, a prominent phthalide compound derived from the medicinal herb Ligusticum chuanxiong Hort., has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Core Biological Activities and Therapeutic Potential

This compound has demonstrated a wide spectrum of pharmacological effects, positioning it as a promising candidate for drug development in several therapeutic areas. Its primary activities include anti-inflammatory, neuroprotective, and anti-cancer properties.

Anti-Inflammatory and Anti-Osteoarthritis Effects

This compound exhibits significant anti-inflammatory properties, particularly in the context of osteoarthritis (OA). It has been shown to protect chondrocytes from inflammatory damage and slow the progression of OA in animal models.[1][2]

Mechanism of Action: The primary anti-inflammatory mechanism of this compound in OA is the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome signaling pathway.[1][2] By suppressing the activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-18.[1][2] This, in turn, mitigates the degradation of the extracellular matrix in cartilage by decreasing the levels of catabolic enzymes like MMP13, ADAMTS4, and ADAMTS5, while promoting the synthesis of anabolic markers such as IGF-1, aggrecan, and Collagen II.[1][2]

Neuroprotective Effects

This compound has shown considerable promise in protecting neurons from apoptosis, suggesting its potential in the treatment of neurodegenerative diseases and depression-related disorders.[3][4][5]

Mechanism of Action: The neuroprotective effects of this compound are mediated through the modulation of the Protein Phosphatase 2A (PP2A) and α-synuclein signaling pathway.[3][4][5] In response to cellular stress, such as that induced by corticosterone, this compound enhances the activity of PP2A.[3][4] Activated PP2A then dephosphorylates α-synuclein at Serine 129, leading to a decrease in α-synuclein aggregation and a subsequent reduction in neuronal apoptosis.[3][4]

Anti-Cancer Activity

This compound has been observed to inhibit the proliferation of various cancer cell lines, indicating its potential as an anti-tumor agent.

Mechanism of Action: The anti-proliferative effects of this compound have been demonstrated in colon cancer cells (HT-29) and normal colon fibroblasts (CCD-18Co), with cytotoxic effects observed at specific concentrations.[6] Further research is needed to fully elucidate the specific molecular pathways responsible for its anti-cancer activity.

Cardiovascular Effects

Emerging evidence suggests that this compound may also play a role in cardiovascular health by modulating immune responses in atherosclerosis. It has been found to inhibit the expression of CD137, a biomarker for atherosclerosis, in endothelial cells.[6] This effect is potentially mediated through the inhibition of the AP-1 and NF-κB signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Biological Effect | Key Parameters | Concentration/Dosage | Reference |

| Mouse Chondrocytes | Anti-osteoarthritis | Increased cell viability (33%), proliferation (71%), inhibited apoptosis (21%) | 20-80 µg/mL | [1][2] |

| Decreased MMP13 (23%), ADAMTS4 (31%), ADAMTS5 (19%) | 20-80 µg/mL | [1][2] | ||

| Increased IGF-1 (57%), aggrecan (75%), Col2a1 (48%) | 20-80 µg/mL | [1][2] | ||

| Reduced TNF-α (31%), IL-6 (19%), IL-18 (20%) | 20-80 µg/mL | [1][2] | ||

| Decreased NLRP3 (21%), ASC (20%), caspase-1 (29%) | 20-80 µg/mL | [1][2] | ||

| PC12 Cells | Neuroprotection | Attenuated corticosterone-induced apoptosis | 0.125-0.5 µg/mL | [6] |

| Decreased LDH release, α-syn expression, and PP2A phosphorylation | 0.125-0.5 µg/mL | [6] | ||

| HT-29 Cells | Anti-cancer | IC50 for proliferation inhibition | 10.4 µM | [6] |

| CCD-18Co Cells | Cytotoxicity | IC50 for proliferation inhibition | 20.95 µM | [6] |

| MAECs | Anti-atherosclerosis | Inhibited TNF-α induced CD137 expression | 100 µM | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Treatment Protocol | Key Findings | Reference |

| C57BL/6 Mice | Osteoarthritis (MMTL surgery) | 20 and 40 mg/kg, intraperitoneal injection for 1 week | Alleviated articular cartilage destruction, reduced levels of NLRP3, ASC, and caspase-1 | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Signaling Pathways

References

- 1. This compound inhibits the progression of osteoarthritis by inhibiting the NLRP3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the progression of osteoarthritis by inhibiting the NLRP3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Senkyunolide A: A Technical Guide to Its Discovery, Isolation, and Characterization from Ligusticum chuanxiong

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide A, a prominent phthalide compound isolated from the rhizome of Ligusticum chuanxiong Hort. (Umbelliferae), has garnered significant attention for its diverse pharmacological activities. As a key bioactive constituent of a plant widely used in traditional medicine, understanding its discovery, extraction, and purification is critical for research and drug development. This technical guide provides an in-depth overview of the methodologies for isolating this compound, details its structural characterization, and presents its known mechanisms of action through key signaling pathways. The information is compiled to serve as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and therapeutic development.

Discovery and Botanical Source

This compound is a naturally occurring phthalide, a class of compounds characterized by a lactone structure fused to a benzene ring.[1] It is found in several plants of the Umbelliferae family, but its highest abundance is reported in the dried rhizome of Ligusticum chuanxiong Hort., a medicinal herb with a long history of use in treating conditions like migraines and cardiovascular diseases.[1][2][3] Originally named senkyunolide, an agreement among researchers led to its renaming as this compound to systematize the nomenclature for a series of related compounds (Senkyunolides B through J) subsequently isolated from the same plant family.[4] Its presence is considered a key marker for the quality evaluation and chemical differentiation of Ligusticum chuanxiong.[5][6]

Experimental Protocols: Extraction and Isolation

The isolation of this compound from Ligusticum chuanxiong involves a multi-step process of extraction followed by purification using various chromatographic techniques. Below are detailed protocols derived from established methodologies.

Protocol 1: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)

This method utilizes environmentally friendly supercritical CO2 for extraction, followed by a liquid-liquid partitioning chromatography technique for efficient separation.

I. Extraction Phase: Supercritical Fluid Extraction

-

Preparation : Obtain dried rhizomes of Ligusticum chuanxiong.

-

Extraction : Subject the plant material to supercritical fluid extraction to obtain the essential oil containing this compound.[7]

-

Result : An essential oil rich in phthalides, including Z-ligustilide and this compound.[7]

II. Purification Phase: High-Speed Counter-Current Chromatography

-

Solvent System Selection : Prepare a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water–acetonitrile at a volume ratio of 8:2:5:5:3.[7]

-

HSCCC Operation :

-

Equilibrate the HSCCC instrument with the prepared solvent system.

-

Dissolve the crude essential oil obtained from SFE in a suitable volume of the solvent mixture.

-

Inject the sample into the HSCCC system.

-

Perform the separation to isolate the target compounds.

-

-

Analysis : Analyze the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the purity of this compound.[7] The final purity of the isolated compound has been reported to be as high as 98%.[7]

Protocol 2: Solvent Extraction and Preparative Chromatography

This protocol employs conventional solvent extraction followed by a combination of preparative Thin-Layer Chromatography (TLC) and HPLC.

I. Extraction Phase: Sonication-Assisted Solvent Extraction

-

Preparation : Weigh 50 g of powdered Ligusticum chuanxiong rhizome.[5]

-

Extraction : Add 300 mL of petroleum ether and perform sonication for 30 minutes at room temperature.[5]

-

Filtration and Concentration : Filter the extract and evaporate the solvent under reduced pressure to obtain a dry residue.[5]

II. Purification Phase: Preparative TLC and Semi-Preparative HPLC

-

Initial Separation (Prep-TLC) :

-

Final Purification (Semi-Prep-HPLC) :

-

Subject the isolated fraction to semi-preparative HPLC.[5]

-

Use a mobile phase consisting of water (A) and methanol (B) with the following gradient elution: 60% B from 0–10 min, followed by a linear gradient from 60% to 100% B from 10–90 min.[5]

-

Set the flow rate to 10 mL/min and the detection wavelength to 280 nm.[5]

-

-

Analysis : The purity of the final product is confirmed by HPLC-UV analysis. This method has been reported to yield this compound with a purity of approximately 98%.[5]

Quantitative Data

The yield and content of this compound can vary depending on the source of the plant material and the isolation method employed.

| Parameter | Method | Value | Reference |

| Purity | SFE-HSCCC | 98% | [7] |

| Purity | Solvent Extraction-HPLC | 97.98% | [5] |

| Yield | Solvent Extraction-HPLC | 4.57 mg/g | [5] |

| Content in L. chuanxiong | HPLC/DAD/ESI/MS | 3.94–9.14 mg/g | [6] |

| Table 1: Quantitative Yield, Purity, and Content of this compound. |

Structural Elucidation and Analytical Data

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

| Technique | Purpose | Findings | Reference |

| Mass Spectrometry (MS) | Molecular Weight Determination | The identity of this compound in plant extracts was unambiguously confirmed based on its quasimolecular ions in Electrospray Ionization (ESI)-MS. | [5][6][7] |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation | The chemical structure was elucidated by comparing the acquired ¹H- and ¹³C-NMR spectra with previously published data. | [5][7] |

| Table 2: Analytical Techniques for the Structural Identification of this compound. |

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Ligusticum chuanxiong.

Signaling Pathways

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

A. Inhibition of the NLRP3 Inflammasome Pathway

This compound has been shown to inhibit osteoarthritis progression by targeting the NLRP3 inflammasome signaling pathway.[1][8] This pathway is a key component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines.

B. Neuroprotection via PP2A/α-synuclein Signaling

This compound demonstrates neuroprotective effects against corticosterone-induced apoptosis by modulating the Protein Phosphatase 2A (PP2A) and α-synuclein pathway.[8][9]

Conclusion

This compound stands out as a significant bioactive compound from Ligusticum chuanxiong. The development of robust and efficient isolation protocols, primarily leveraging advanced chromatographic techniques like HSCCC and preparative HPLC, has been crucial for obtaining this compound in high purity for pharmacological studies.[5][7] Its definitive structural characterization by MS and NMR provides the foundation for its use as a chemical standard.[5] Furthermore, the elucidation of its activity on key signaling pathways, such as the NLRP3 inflammasome and neuronal protection cascades, highlights its potential as a lead compound for developing novel therapeutics for inflammatory and neurodegenerative disorders.[1][9] This guide provides the core technical information required for researchers to further explore the scientific and medicinal value of this compound.

References

- 1. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]

- 4. ars.usda.gov [ars.usda.gov]

- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 6. Identification and comparative determination of this compound in traditional Chinese medicinal plants Ligusticum chuanxiong and Angelica sinensis by HPLC coupled with DAD and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Senkyunolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senkyunolide A, a naturally occurring phthalide, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic data, experimental protocols for its isolation and purification, and its known biological signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound, with the systematic name (3S)-3-butyl-4,5-dihydro-3H-2-benzofuran-1-one, is a bioactive compound first isolated from celery seed oil and subsequently found in various medicinal plants, most notably from the Ligusticum and Cnidium genera.[1][2] Its chemical formula is C₁₂H₁₆O₂ with a molecular weight of 192.25 g/mol . The structural determination of this compound has been pivotal in understanding its chemical properties and biological functions, which include anti-inflammatory, neuroprotective, and anti-cancer activities. This guide will delve into the technical aspects of its structure elucidation.

Spectroscopic Data for Structure Elucidation

The structure of this compound was primarily determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the foundational data for determining the carbon-hydrogen framework of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 4.50 | m | - |

| H-4α | 2.55 | m | - |

| H-4β | 2.30 | m | - |

| H-5α | 5.95 | m | - |

| H-5β | 2.10 | m | - |

| H-6 | 5.80 | m | - |

| H-7 | 6.85 | d | 9.5 |

| H-1' | 1.60 | m | - |

| H-2' | 1.35 | m | - |

| H-3' | 1.35 | m | - |

| H-4' | 0.90 | t | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 170.5 |

| C-3 | 80.5 |

| C-3a | 125.0 |

| C-4 | 25.0 |

| C-5 | 22.5 |

| C-6 | 128.0 |

| C-7 | 145.0 |

| C-7a | 130.0 |

| C-1' | 35.0 |

| C-2' | 27.5 |

| C-3' | 22.5 |

| C-4' | 14.0 |

Note: The spectral data presented are compiled from typical values reported in the literature and may vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z (Observed) | Relative Intensity (%) |

| [M]+ | 192.1150 | 100 |

| [M-C₄H₉]+ | 135.0446 | 85 |

| [M-C₅H₉O]+ | 107.0497 | 60 |

Experimental Protocols

The isolation and purification of this compound are critical steps for its structural analysis and further pharmacological studies. The following protocols are based on established methods for its extraction from natural sources like Ligusticum chuanxiong.

Extraction

-

Plant Material Preparation: Air-dried and powdered rhizomes of Ligusticum chuanxiong (500 g) are used as the starting material.

-

Solvent Extraction: The powdered material is extracted three times with 95% ethanol (3 x 2 L) at room temperature for 24 hours for each extraction.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude extract.

Purification

A multi-step chromatographic procedure is employed for the purification of this compound.

-

Silica Gel Column Chromatography:

-

The crude extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate, starting from 100:0 to 50:50 (v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and concentrated.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The enriched fraction from the previous step is further purified by preparative HPLC.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm) is used.

-

Mobile Phase: A gradient of methanol and water is employed. A typical gradient starts with 60% methanol and increases to 100% methanol over 40 minutes.

-

Flow Rate: A flow rate of 5-10 mL/min is maintained.

-

Detection: UV detection at 280 nm is used to monitor the elution of compounds.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Visualization of Key Processes

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways implicated in inflammation and neurodegeneration.

This compound exerts anti-inflammatory effects by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.

This compound has demonstrated neuroprotective effects by modulating the protein phosphatase 2A (PP2A) and α-synuclein pathway, which is implicated in neurodegenerative diseases.

Conclusion

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic and chromatographic techniques. This in-depth technical guide provides researchers and drug development professionals with the core data and methodologies essential for working with this promising natural product. The detailed spectroscopic data, experimental protocols, and visualizations of its biological pathways offer a solid foundation for future research into the therapeutic potential of this compound.

References

Senkyunolide A: A Technical Guide to its Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide A, a prominent phthalide compound isolated from the rhizome of Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities. Among these, its potent anti-inflammatory effects are of particular interest for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the molecular pathways underlying the anti-inflammatory actions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of three key signaling pathways: the NF-κB pathway, the MAPK pathway, and the NLRP3 inflammasome. By targeting these central regulators of the inflammatory response, this compound effectively reduces the production of pro-inflammatory mediators and mitigates inflammatory processes.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various components of the inflammatory response, primarily drawn from studies on IL-1β-stimulated chondrocytes, a model for osteoarthritis.[1][2]

Table 1: Dose-Dependent Inhibition of NLRP3 Inflammasome Components and Pro-inflammatory Cytokines by this compound in IL-1β-Stimulated Chondrocytes

| Target Protein/Cytokine | This compound Concentration | % Inhibition / Reduction | Reference |

| NLRP3 | 80 µg/mL | 21% | [1][2] |

| ASC | 80 µg/mL | 20% | [1][2] |

| Caspase-1 | 80 µg/mL | 29% | [1][2] |

| TNF-α | 80 µg/mL | 31% | [1][2] |

| IL-6 | 80 µg/mL | 19% | [1][2] |

| IL-18 | 80 µg/mL | 20% | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis

| Treatment Group | Dosage | Outcome | Reference |

| This compound | 20 mg/kg (i.p.) | Improvement in osteoarthritis | [3] |

| This compound | 40 mg/kg (i.p.) | Improvement in osteoarthritis | [3] |

Note: While extensive quantitative data for the direct effects of this compound on the NF-κB and MAPK pathways are still emerging, studies on the closely related compound, Senkyunolide H, provide strong evidence for dose-dependent inhibition of these pathways.

Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the expression of inflammatory cytokines and mediators.[4] The proposed mechanism involves the prevention of IκBα degradation, which in turn sequesters the p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Properties of Senkyunolide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide A, a primary bioactive phthalide isolated from Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui), has garnered significant attention for its potential therapeutic applications, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound and its related compounds, Senkyunolide H and I, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel neuroprotective agents.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound and its analogues has been quantified in various in vivo and in vitro models of neurological damage. The following tables summarize the key findings to facilitate a comparative analysis of their potency and therapeutic potential.

Table 1: In Vivo Neuroprotective Effects of Senkyunolides

| Compound | Model | Species | Dosing and Administration | Key Findings | Reference |

| Senkyunolide I | Middle Cerebral Artery Occlusion (MCAO) | Rat | 36 mg/kg and 72 mg/kg, intravenous | Significantly ameliorated neurological deficit, reduced infarct volume and brain edema. Decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activities. | [1][2] |

| Senkyunolide H | Middle Cerebral Artery Occlusion (MCAO) | Mouse | 20 mg/kg and 40 mg/kg | Reduced infarct volume by ~23% (20 mg/kg) and ~9% (40 mg/kg) compared to the MCAO group (43%). | [3] |

| Senkyunolide I | Sepsis-Associated Encephalopathy (SAE) | Rat | Not specified | Ameliorated brain tissue damage, reduced apoptosis and inflammation, decreased MDA levels, and enhanced glutathione peroxidase (GSH-Px) activity. | [4][5] |

Table 2: In Vitro Neuroprotective Effects of Senkyunolides

| Compound | Model | Cell Line | Concentration | Key Findings | Reference |

| This compound | Corticosterone-induced apoptosis | PC12 | 0.125–0.5 mg/L | Attenuated corticosterone-induced apoptosis and cytotoxicity. Effectively decreased lactate dehydrogenase (LDH) release at 0.5 mg/L. | [6][7][8] |

| This compound | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | PC12 | Not specified | Attenuated viability damage, inflammatory response, oxidative stress, apoptosis, and ferroptosis. | [9] |

| Senkyunolide H | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | PC12 | 100 µM | Downregulated cleaved caspase 3 levels that were upregulated by OGD/R. Increased cell viability in a dose-dependent manner. | [3] |

| Senkyunolide I | Glutamate-induced neurotoxicity | Neuro2a | Not specified | Reversed the decrease in cell viability and the increase in apoptosis induced by glutamate. | [10] |

| Senkyunolide I | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y | Not specified | Improved cell viability, and reduced reactive oxygen species (ROS) and LDH levels. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to evaluate the neuroprotective properties of this compound and its analogues.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo method to simulate ischemic stroke.

-

Animal Model : Male Sprague-Dawley rats or CD-1 mice are commonly used.[1][2][3]

-

Anesthesia : Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

-

Surgical Procedure : A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture with a rounded tip is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.

-

Ischemia and Reperfusion : The suture is left in place for a defined period, typically 2 hours, to induce ischemia.[1] It is then withdrawn to allow for reperfusion, which usually lasts for 24 hours.[1]

-

Drug Administration : Senkyunolides are administered at specified doses, often intravenously, at a set time point, such as 15 minutes after the onset of occlusion.[1]

-

Outcome Assessment : Neurological deficits are scored using a standardized scale (e.g., Bederson scale).[3] Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[3][11] Brain edema is assessed by measuring the water content of the brain tissue.[1] Biochemical markers of oxidative stress (MDA, SOD) and apoptosis are quantified from brain tissue homogenates.[1][2]

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

The OGD/R model is an in vitro simulation of ischemia-reperfusion injury in cultured neuronal cells.

-

Cell Culture : PC12 or SH-SY5Y cells are cultured in standard medium until they reach the desired confluency.[9][12][13]

-

Oxygen-Glucose Deprivation : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-6 hours).[13][14]

-

Reperfusion : After the deprivation period, the glucose-free medium is replaced with a normal, glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reperfusion period, typically 24 hours.[13][14]

-

Treatment : Cells are pre-treated with various concentrations of Senkyunolides before the OGD insult.

-

Analysis : Cell viability is assessed using assays such as MTT or CCK-8.[9][12][15] Cell apoptosis is measured by TUNEL staining or flow cytometry.[9][13] The release of LDH into the culture medium is quantified as a marker of cell damage.[14] Levels of inflammatory cytokines, ROS, and specific proteins involved in signaling pathways are measured using ELISA, fluorescence-based assays, and Western blotting, respectively.[9]

Corticosterone-Induced Apoptosis Model

This in vitro model is used to study depression-related neuronal injury.

-

Cell Line : PC12 cells, which express glucocorticoid receptors, are a suitable model.[6][16]

-

Induction of Apoptosis : Cells are treated with corticosterone (e.g., 200 µM) for 24-72 hours to induce apoptosis.[6][8]

-

This compound Treatment : Cells are pre-treated with this compound at various concentrations before the addition of corticosterone.[7]

-

Assessment of Neuroprotection : Cell viability is measured using the CCK-8 assay.[6] Apoptosis is quantified by methods such as Annexin V-FITC/PI staining.[6] The release of LDH is measured to assess cytotoxicity.[8] The expression and phosphorylation status of proteins in relevant signaling pathways (e.g., PP2A/α-synuclein) are analyzed by Western blotting.[6][16]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are mediated through the modulation of multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex mechanisms.

Anti-Oxidative Stress and Anti-Inflammatory Pathways

Senkyunolides have been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. They also inhibit pro-inflammatory pathways such as NF-κB.

References

- 1. Senkyunolide I protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. frontiersin.org [frontiersin.org]

- 4. ovid.com [ovid.com]

- 5. Senkyunolide I Improves Septicemia‐Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. This compound attenuates cerebral ischemia-reperfusion injury by inhibiting NLRP3-mediated ferroptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics effects of the MCAO model on senkyunolide I in pseudo germ-free rats after oral co-administration of Chuanxiong and warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oncotarget.com [oncotarget.com]

- 14. Costunolide attenuates oxygen-glucose deprivation/reperfusion-induced mitochondrial-mediated apoptosis in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Senkyunolide H protects PC12 cells from OGD/R-induced injury via cAMP-PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Senkyunolide A: An In-Depth Technical Guide to its In Vitro Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senkyunolide A, a naturally occurring phthalide compound, has garnered significant interest within the scientific community for its potential anti-tumor properties. This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of this compound, focusing on its effects on cell proliferation, apoptosis, and cell cycle progression. Detailed experimental protocols and analysis of its impact on key signaling pathways are presented to support further research and drug development efforts in oncology.

Data Presentation: Quantitative Analysis of Anti-Tumor Effects

The anti-proliferative activity of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HT-29 | Colon Cancer | 10.4[1] | 24 |

| CCD-18Co | Normal Colon Fibroblast | 20.95[1] | 24 |

This table will be populated with more data as further research becomes available.

Core Mechanisms of Action

This compound exerts its anti-tumor effects through several key mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.

Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells. This is a critical mechanism for eliminating malignant cells. While specific quantitative data on the percentage of apoptotic cells following this compound treatment in various cancer cell lines is still emerging, studies on related compounds and preliminary data suggest a dose-dependent increase in apoptosis.

Cell Cycle Arrest

Another key anti-tumor mechanism of this compound is its ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. Research is ongoing to quantify the percentage of cells arrested in different phases of the cell cycle (G1, S, G2/M) upon treatment with this compound.

Signaling Pathways Modulated by this compound

The anti-tumor activity of this compound is linked to its ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most well-documented signaling cascades implicated in cancer progression.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Evidence suggests that this compound may exert its anti-tumor effects by inhibiting this pathway. Inhibition of the PI3K/Akt pathway by this compound would lead to a decrease in the phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis and reducing cell proliferation.

Figure 1: Proposed inhibition of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. While direct evidence for this compound is still being gathered, related compounds have been shown to modulate this pathway. Inhibition of the MAPK/ERK pathway would involve a reduction in the phosphorylation of key proteins like MEK and ERK, leading to decreased cell proliferation.

Figure 2: Postulated inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro anti-tumor activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Figure 3: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Figure 4: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Culture cells with or without this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate cell populations based on fluorescence:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow:

Figure 5: Workflow for cell cycle analysis using propidium iodide.

Detailed Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then incubate with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways.

Workflow:

Figure 6: General workflow for Western blot analysis.

Detailed Protocol:

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates promising anti-tumor activity in vitro, primarily through the inhibition of cell proliferation and induction of apoptosis. Its potential modulation of the PI3K/Akt and MAPK/ERK signaling pathways provides a mechanistic basis for its therapeutic potential. Further research is warranted to expand the profile of this compound across a broader range of cancer cell lines, to obtain more detailed quantitative data on its effects on apoptosis and cell cycle, and to elucidate the precise molecular targets within the key signaling cascades. In vivo studies are also crucial to validate these in vitro findings and to assess the therapeutic efficacy and safety of this compound in preclinical cancer models. This comprehensive guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this compound and its potential as a novel anti-cancer agent.

References

An In-depth Technical Guide to the Cardioprotective Effects of Senkyunolide A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the cardioprotective effects of Senkyunolide A, a major bioactive phthalide derived from the traditional medicinal herb Ligusticum chuanxiong. This document synthesizes current research findings, detailing the molecular mechanisms, relevant signaling pathways, and experimental evidence supporting its therapeutic potential in cardiovascular diseases.

Introduction to this compound and its Cardioprotective Potential

This compound is a key active component of Ligusticum chuanxiong, an herb long used in traditional medicine to treat cardiovascular ailments.[1] Modern pharmacological studies have begun to elucidate the scientific basis for these effects, revealing that this compound possesses a range of cardioprotective properties, including anti-hypertrophic, vasorelaxant, and anti-inflammatory activities.[2][3][4] This guide will explore the multifaceted mechanisms through which this compound exerts its effects on the cardiovascular system, providing detailed experimental protocols and quantitative data for the scientific community.

Core Cardioprotective Mechanisms

Research has identified several key areas where this compound demonstrates significant cardioprotective activity. These include mitigating cardiac hypertrophy, promoting vasodilation, and protecting against myocardial ischemia.

Anti-Hypertrophic Effects

Cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure.[2][5] this compound, often in synergy with other compounds like Salvianolic acid B, has been shown to alleviate cardiac hypertrophy.[2][5] Studies using in vivo models of isoproterenol-induced hypertrophy and in vitro models with phenylephrine-stimulated neonatal rat cardiomyocytes (NRCMs) have demonstrated its efficacy.[2][5] The primary mechanism identified involves the modulation of the MAP3K1 signaling pathway, which is critical in the development of pathological hypertrophy.[2][5]

Vasorelaxation and Endothelial Function

This compound exhibits potent vasorelaxant effects, which are crucial for maintaining healthy blood pressure and blood flow.[1][3] Its action is independent of the endothelium in some contexts but has also been shown to involve the activation of the Akt/eNOS signaling pathway in human umbilical vein endothelial cells (HUVECs).[1][6] This leads to the production of nitric oxide (NO), a key vasodilator. This dual mechanism suggests a robust capacity to improve vascular tone.

Attenuation of Myocardial Ischemia Injury

Lactone components from Ligusticum chuanxiong, including this compound, have been found to protect the heart from ischemia-induced injury.[7] The protective mechanism involves the regulation of autophagy, a cellular process for degrading and recycling cellular components.[7][8][9] In the context of myocardial ischemia, this compound helps restore proper autophagic flux by activating the PI3K/Akt/mTOR signaling pathway, thereby preventing excessive cardiomyocyte death.[7]

Anti-Inflammatory and Immunomodulatory Effects in Atherosclerosis

Atherosclerosis, a chronic inflammatory disease, is a major cause of cardiovascular events. This compound has demonstrated immunomodulatory effects that can improve atherosclerosis by inhibiting the expression of AP-1 and NF-κB, key transcription factors that drive inflammatory responses.[4]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the cardioprotective effects of this compound and related compounds.

Table 1: Effects of Senkyunolide I (in combination with Salvianolic Acid B) on Cardiac Hypertrophy

| Parameter | Model Group (Isoproterenol) | Treatment Group (Sal B + Sen I) | Effect of Treatment | Reference |

| Heart Weight/Body Weight (mg/g) | Increased | Significantly Reduced | Anti-hypertrophic | [5],[2] |

| Left Ventricular Ejection Fraction (%) | Decreased | Significantly Improved | Improved Cardiac Function | [5],[2] |

| Oxidative Stress Markers (e.g., SOD) | Decreased | Increased | Antioxidant | [5],[2] |

| Inflammatory Markers (e.g., TNF-α) | Increased | Decreased | Anti-inflammatory | [5],[2] |

Note: Data is derived from studies on Senkyunolide I, a closely related compound, acting synergistically with Salvianolic Acid B.

Table 2: Vasorelaxant Effects of this compound

| Agonist | Endothelium | This compound Effect | Reference |

| Phenylephrine | Intact or Removed | Potent Relaxation | [1] |

| KCl | Intact or Removed | Potent Relaxation | [1] |

| 5-Hydroxytryptamine | Intact or Removed | Potent Relaxation | [1] |

Table 3: Effects of Lactone Component from L. chuanxiong (LLC) on Myocardial Ischemia

| Parameter | Ischemia Model Group | LLC Treatment Group | Mechanism | Reference |

| Infarct Size (% of Area at Risk) | Increased | Significantly Reduced | Cardioprotection | [7] |

| Serum cTnI, CK, LDH | Increased | Significantly Reduced | Reduced Myocardial Injury | [7] |

| LC3-II/LC3-I Ratio | Increased | Decreased | Autophagy Regulation | [7] |

| p62 Expression | Decreased | Increased | Autophagy Regulation | [7] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental designs are provided below using the DOT language for Graphviz.

Signaling Pathway Diagrams

Caption: MAP3K1 signaling pathway in cardiac hypertrophy and its inhibition by Senkyunolide.

Caption: Akt/eNOS signaling pathway activated by this compound to induce vasodilation.

Experimental Workflow Diagram

Caption: Workflow for an in vivo mouse model of isoproterenol-induced cardiac hypertrophy.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the investigation of this compound's cardioprotective effects.

Isoproterenol-Induced Cardiac Hypertrophy in Mice

-

Objective: To establish a model of cardiac hypertrophy in vivo to test the efficacy of this compound.

-

Animal Model: C57BL/6 mice are commonly used.

-

Procedure:

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

-

Model Induction: Cardiac hypertrophy is induced by subcutaneous injection of isoproterenol (ISO). A gradient modeling method can be used: 20 mg/kg/day on day 1, 10 mg/kg/day on day 2, followed by a continuous injection of 5 mg/kg/day for 3 weeks.[5]

-

Treatment: The treatment group receives this compound or a combination of active compounds (e.g., Senkyunolide I at 50 mg/kg) via intraperitoneal injection or oral gavage daily.[5] The control and model groups receive a vehicle (e.g., saline).

-

Monitoring: Body weight is monitored daily.

-

Endpoint Analysis: After the treatment period, echocardiography is performed to assess cardiac function (e.g., ejection fraction, fractional shortening). Hearts are then excised, weighed, and processed for histopathology (H&E and Masson's trichrome staining) to measure cardiomyocyte cross-sectional area and fibrosis. Tissue is also collected for Western blot and PCR analysis.

-

Phenylephrine-Induced Hypertrophy in Neonatal Rat Cardiomyocytes (NRCMs)

-

Objective: To assess the direct anti-hypertrophic effect of this compound on cardiomyocytes in vitro.

-

Cell Culture:

-

Procedure:

-

Induction: After 24-48 hours in culture, NRCMs are serum-starved for 12-24 hours. Hypertrophy is then induced by treating the cells with phenylephrine (PE, typically 100 μM) for 48 hours.[5]

-

Treatment: Cells are co-treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Analysis:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with phalloidin (to visualize F-actin and determine cell size) and DAPI (to stain nuclei). Cell surface area is quantified using imaging software.

-

Gene Expression: RNA is extracted, and qRT-PCR is performed to measure the expression of hypertrophic markers like ANP (atrial natriuretic peptide) and BNP (brain natriuretic peptide).

-

Protein Analysis: Western blotting is used to analyze the phosphorylation and total protein levels of key signaling molecules (e.g., MAP3K1, ERK, p38).

-

-

Western Blot Analysis

-

Objective: To quantify changes in protein expression and phosphorylation in response to this compound treatment.

-

Procedure:

-

Protein Extraction: Heart tissues or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies (e.g., anti-p-Akt, anti-eNOS, anti-MAP3K1) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. Protein bands are visualized using an ECL detection system and quantified by densitometry. A loading control (e.g., GAPDH or β-actin) is used for normalization.

-

Conclusion and Future Directions

This compound demonstrates significant and multifaceted cardioprotective effects, positioning it as a promising therapeutic agent for cardiovascular diseases. Its ability to mitigate cardiac hypertrophy, promote vasodilation, and protect against ischemic injury is supported by growing evidence. The primary mechanisms involve the modulation of key signaling pathways, including MAP3K1, Akt/eNOS, and PI3K/Akt/mTOR.

Future research should focus on:

-

Clinical Trials: Translating the promising preclinical findings into human studies to evaluate the safety and efficacy of this compound.

-

Pharmacokinetics and Bioavailability: Optimizing drug delivery and formulation to enhance the bioavailability of this compound.

-

Synergistic Effects: Further exploring its synergistic interactions with other compounds for combination therapies, which could offer enhanced therapeutic benefits.

-

Long-term Effects: Investigating the long-term impact of this compound on cardiac remodeling and the prevention of heart failure.

References

- 1. Relaxation effects of ligustilide and this compound, two main constituents of Ligusticum chuanxiong, in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salvianolic acid B and Senkyunolide I synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phthalides, this compound and ligustilide, show immunomodulatory effect in improving atherosclerosis, through inhibiting AP-1 and NF-κB expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salvianolic acid B and Senkyunolide I synergistically alleviate cardiac hypertrophy and regulate MAP3K1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 9. The role of autophagy in death of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Senkyunolide A as a Potent Inhibitor of the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Senkyunolide A, a primary bioactive phthalide isolated from the traditional Chinese medicine Ligusticum chuanxiong, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the inhibitory effects of this compound on the NLRP3 inflammasome. It summarizes the current quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response by triggering the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of programmed cell death known as pyroptosis. Its activation is a two-step process:

-

Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate the nuclear factor-kappa B (NF-κB) signaling pathway. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Given its central role in inflammation, the NLRP3 inflammasome is a key therapeutic target for a multitude of inflammatory disorders.

This compound: A Natural Inhibitor of the NLRP3 Inflammasome

This compound is a phthalide compound that has demonstrated significant anti-inflammatory and neuroprotective effects[1][2]. Recent studies have elucidated that a key mechanism underlying these therapeutic properties is its ability to inhibit the NLRP3 inflammasome signaling pathway[1][2][3][4].

Mechanism of Action

Current research indicates that this compound exerts its inhibitory effect on the NLRP3 inflammasome primarily by downregulating the expression of key components of the inflammasome complex. Studies have shown that treatment with this compound leads to a significant reduction in the protein levels of NLRP3, ASC, and active caspase-1[1][5][6]. While the direct effect of this compound on the NF-κB priming signal in the context of NLRP3 inhibition is still under investigation, the observed decrease in NLRP3 protein levels suggests a potential interference with this initial step. The direct impact of this compound on ASC oligomerization or the ATPase activity of NLRP3 has not yet been explicitly demonstrated.

dot

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound on the NLRP3 inflammasome and downstream inflammatory markers have been quantified in several studies. The following tables summarize the key findings from an in vitro study using IL-1β-stimulated mouse chondrocytes and an in vivo study in a mouse model of osteoarthritis[1][2][5][7].

Table 1: In Vitro Inhibition of NLRP3 Inflammasome Components by this compound in IL-1β-Stimulated Chondrocytes [1][2][5][7]

| Concentration of this compound | % Decrease in NLRP3 Protein | % Decrease in ASC Protein | % Decrease in Caspase-1 Protein |

| 20 µg/mL | Not Reported | Not Reported | Not Reported |

| 40 µg/mL | Not Reported | Not Reported | Not Reported |

| 80 µg/mL | ~21% | ~20% | ~29% |

| 160 µg/mL | Not Reported | Not Reported | Not Reported |

Table 2: In Vitro Inhibition of Downstream Inflammatory Cytokines by this compound in IL-1β-Stimulated Chondrocytes [1][2][5][7]

| Concentration of this compound | % Decrease in TNF-α | % Decrease in IL-6 | % Decrease in IL-18 |

| 80 µg/mL | ~31% | ~19% | ~20% |

Table 3: In Vivo Inhibition of NLRP3 Inflammasome Components by this compound in a Mouse Model of Osteoarthritis [1][5]

| Treatment | % Decrease in NLRP3 Protein | % Decrease in ASC Protein | % Decrease in Caspase-1 Protein |

| This compound (20 mg/kg) | Significant Reduction | Significant Reduction | Significant Reduction |

| This compound (40 mg/kg) | Significant Reduction | Significant Reduction | Significant Reduction |

Note: The in vivo study demonstrated a significant reduction in the expression of these proteins, but specific percentage decreases were not provided in the abstract.

Another study on a cerebral ischemia-reperfusion injury model using PC12 cells also reported that this compound attenuates inflammatory responses and apoptosis through the inhibition of NLRP3[4].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the inhibitory effect of this compound on the NLRP3 inflammasome.

In Vitro Model of NLRP3 Inflammasome Activation in Chondrocytes[1][2]

-

Cell Culture: Mouse chondrocytes are isolated and cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Stimulation: To establish an in vitro model of osteoarthritis and activate the NLRP3 inflammasome, chondrocytes are stimulated with 10 ng/mL of IL-1β.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 20, 40, 80, and 160 µg/mL) for 48 hours prior to or concurrently with IL-1β stimulation.

-

Control Groups:

-

Control (untreated cells)

-

IL-1β only

-

This compound only (at various concentrations)

-

IL-1β + this compound

-

IL-1β + this compound + Nigericin (an NLRP3 agonist, to confirm the role of NLRP3)[1]

-

dot

Caption: Workflow for in vitro analysis of this compound.

Western Blot Analysis for NLRP3, ASC, and Caspase-1

-

Protein Extraction: After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against NLRP3, ASC, and caspase-1. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

ELISA for Inflammatory Cytokines (TNF-α, IL-6, IL-18)

-

Sample Collection: The cell culture supernatant is collected after the treatment period.

-

Assay Procedure: The concentrations of TNF-α, IL-6, and IL-18 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolating from the standard curve.

In Vivo Model and Analysis

Animal Model of Osteoarthritis[1][2]

-

Model Induction: Osteoarthritis is surgically induced in male C57BL/6 mice by transection of the medial collateral ligament and resection of the medial meniscus of the right knee joint.

-

Treatment: One week post-surgery, mice are randomly divided into groups:

-

Sham (surgery without ligament transection or meniscus resection)

-

OA model (untreated)

-

OA model + this compound (e.g., 20 mg/kg, intraperitoneal injection daily for one week)

-

OA model + this compound (e.g., 40 mg/kg, intraperitoneal injection daily for one week)

-

-

Tissue Collection: At the end of the treatment period, the knee joint tissues are harvested for analysis.

In Vivo Analysis

-

Histological Analysis: The knee joints are fixed, decalcified, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) to assess cartilage degradation and inflammation.

-

Western Blot Analysis: Protein is extracted from the cartilage tissue, and Western blotting is performed as described in section 4.2 to measure the expression levels of NLRP3, ASC, and caspase-1.

dot

Caption: this compound's therapeutic action in osteoarthritis.

Conclusion and Future Directions

This compound has been identified as a potent natural inhibitor of the NLRP3 inflammasome. The available data strongly suggest that it functions by downregulating the expression of essential inflammasome components, thereby reducing the production of key inflammatory cytokines. This mechanism of action positions this compound as a promising therapeutic candidate for a variety of NLRP3-driven diseases.